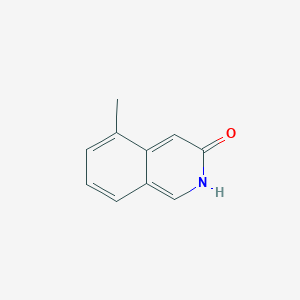

5-Methylisoquinolin-3-ol

CAS No.:

Cat. No.: VC16002265

Molecular Formula: C10H9NO

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO |

|---|---|

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | 5-methyl-2H-isoquinolin-3-one |

| Standard InChI | InChI=1S/C10H9NO/c1-7-3-2-4-8-6-11-10(12)5-9(7)8/h2-6H,1H3,(H,11,12) |

| Standard InChI Key | MPQZZTBNVJXJQM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC2=CNC(=O)C=C12 |

Introduction

Chemical Structure and Physicochemical Properties

Isoquinoline derivatives are characterized by a benzopyridine backbone, with substituents influencing electronic distribution, solubility, and reactivity. For 5-methylisoquinolin-3-ol, the methyl group at position 5 and hydroxyl group at position 3 introduce steric and electronic effects distinct from other isomers.

Molecular Geometry and Electronic Effects

The IUPAC name for this compound is 5-methylisoquinolin-3-ol, with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol (calculated from analogous structures). The hydroxyl group at position 3 participates in hydrogen bonding, enhancing solubility in polar solvents, while the methyl group at position 5 may sterically hinder electrophilic substitution at adjacent positions.

Table 1: Comparative Properties of Methylisoquinolin-3-ol Isomers

| Property | 1-Methylisoquinolin-3-ol | 4-Methylisoquinolin-3-ol | 5-Methylisoquinolin-3-ol* |

|---|---|---|---|

| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO | C₁₀H₉NO |

| Molecular Weight (g/mol) | 159.18 | 159.18 | 159.18 |

| LogP | 1.80 | 1.80 | ~1.85 (predicted) |

| PSA (Ų) | 20.23 | 20.23 | 20.23 |

*Predicted values based on structural analogy.

Synthetic Methodologies

The synthesis of methyl-substituted isoquinolines typically involves cyclization strategies or modifications of preformed isoquinoline cores.

Cyclization Approaches

For 4-methylisoquinolin-3-ol, palladium-catalyzed coupling followed by cyclization under acidic conditions has been reported. Adapting this method, 5-methylisoquinolin-3-ol could hypothetically be synthesized via:

-

Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with methyl-substituted ketones.

-

Bischler-Napieralski Reaction: Cyclodehydration of β-phenylethylamides using phosphoryl chloride, followed by oxidation.

Key Reaction Conditions:

-

Catalysts: Pd(PPh₃)₄, CuI for cross-couplings.

-

Solvents: Dichloromethane, toluene under inert atmospheres.

-

Temperature: 80–120°C for cyclization steps.

Reactivity and Chemical Transformations

Methylisoquinolin-3-ol derivatives undergo characteristic reactions influenced by their substituents:

Oxidation and Reduction

-

Oxidation: The hydroxyl group at position 3 can be oxidized to a ketone using CrO₃ or KMnO₄, yielding 3-oxo derivatives.

-

Reduction: Hydrogenation over Pd/C reduces the aromatic ring, producing tetrahydroisoquinoline analogs.

Electrophilic Substitution

The methyl group at position 5 directs electrophiles to positions 6 and 8 due to its electron-donating effect. For example:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 6 or 8.

-

Halogenation: Br₂ in acetic acid brominates the 6-position.

*Theoretical predictions based on structural analogs.

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods for 5-methyl substitution.

-

Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability in vitro.

-

Targeted Biological Assays: Screening against cancer cell lines and opioid receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume